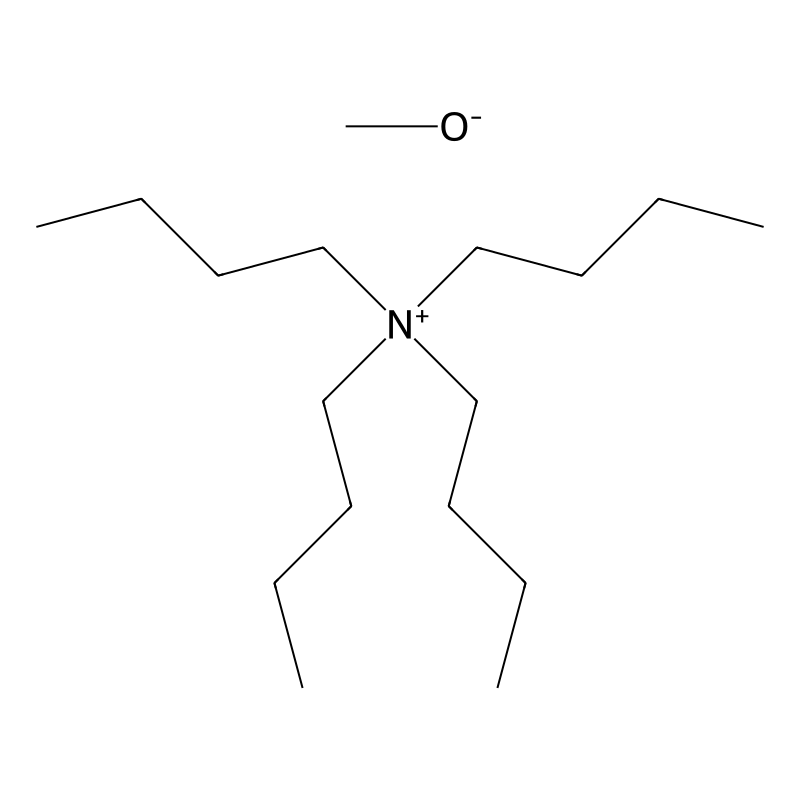

Tetrabutylammoniummethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Strong Base

TBAM acts as a powerful deprotonating agent in organic synthesis. Its bulky tetrabutylammonium cation (TBA+) minimizes nucleophilicity, allowing for selective deprotonation at acidic sites without competing with the base itself PubChem: . This property makes TBAM valuable for reactions like aldol condensations, Claisen condensations, and Michael additions.

O-Methylating Agent

The methoxide anion (CH3O-) in TBAM can function as a methylating agent, introducing a methyl group to various functional groups. This is useful in reactions like methylation of phenols, alcohols, and carboxylic acids ScienceDirect.

Polymer Chemistry

Initiator for Polymerization

TBAM can initiate the polymerization of certain monomers, particularly those involving ring-opening polymerization. The methoxide anion acts as a nucleophile, attacking the cyclic monomer and initiating the polymerization process Wiley Online Library.

Catalyst for Polymer Modification

Due to its basic nature, TBAM can act as a catalyst for various polymer modification reactions. For example, it can promote dehydrochlorination reactions, which are crucial in modifying the properties of certain polymers Journal of Polymer Science.

Material Science

- Synthesis of Nanomaterials: TBAM plays a role in the synthesis of specific nanomaterials. It can be used as a template or structure-directing agent for the formation of certain nanostructures, influencing their size, morphology, and properties Royal Society of Chemistry.

Tetrabutylammonium methoxide is a quaternary ammonium compound with the chemical formula . It consists of a tetrabutylammonium cation, which is a positively charged ion formed by four butyl groups attached to a nitrogen atom, and a methoxide anion, which is derived from methanol. This compound is typically encountered as a colorless to pale yellow liquid or solid, depending on its concentration and form. Tetrabutylammonium methoxide is known for its solubility in organic solvents, making it useful in various

Tetrabutylammonium methoxide can be synthesized through several methods:

- Reaction of Tetrabutylammonium Halide with Sodium Methoxide: This method involves reacting tetrabutylammonium bromide or chloride with sodium methoxide in an organic solvent such as ethanol or methanol.

- Direct Methanolysis: Tetrabutylammonium hydroxide can be reacted with methanol to produce tetrabutylammonium methoxide.

These methods are generally straightforward and yield high purity products suitable for laboratory use .

Tetrabutylammonium methoxide finds applications in various fields:

- Organic Synthesis: It serves as a base and nucleophile in the synthesis of ethers and carbonates.

- Catalysis: Used as a catalyst in phase-transfer reactions due to its lipophilic nature.

- Analytical Chemistry: Employed in chromatography for the separation of complex mixtures.

Its ability to solubilize inorganic anions also makes it valuable in preparing lipophilic salts for further chemical transformations .

Tetrabutylammonium methoxide shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its specific structure. Here are some similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium hydroxide | Strong base used for deprotonation reactions | |

| Tetrabutylammonium bromide | Precursor for other tetrabutylammonium salts | |

| Tetraethylammonium hydroxide | More soluble in water than tetrabutyl derivatives | |

| Tetrabutylammonium fluoride | Used for desilylation reactions |

Uniqueness of Tetrabutylammonium Methoxide

Tetrabutylammonium methoxide's uniqueness lies in its combination of high lipophilicity and effective nucleophilicity, making it particularly useful for organic synthesis where both properties are advantageous. Its ability to form stable complexes with inorganic anions further distinguishes it from similar compounds, allowing for diverse applications in both laboratory and industrial settings .

Tetrabutylammonium methoxide (CAS 34851-41-7) is systematically named methanolate;tetrabutylazanium according to IUPAC guidelines. Its molecular formula, C₁₇H₃₉NO, comprises a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) paired with a methoxide anion (CH₃O⁻). The Canonical SMILES representation, CCCCN+(CCCC)CCCC.C[O-], underscores its tetrahedral ammonium center and the methoxide’s oxygen atom.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.5 g/mol | |

| Rotatable Bond Count | 12 | |

| Hydrogen Bond Acceptors | 1 |

Synonyms include tetrabutylazanium methanolate and tetrabutylammonium methylate, reflecting its ionic structure.

Historical Development and Discovery

First synthesized in 2006, tetrabutylammonium methoxide evolved from earlier quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and hydroxide (TBAH). While TBAB gained prominence in the 1970s as a phase-transfer catalyst, the methoxide derivative was developed to enhance nucleophilicity in nonpolar solvents. Its creation addressed limitations in earlier catalysts, such as poor solubility in organic media.

Significance in Modern Synthetic and Catalytic Chemistry

Tetrabutylammonium methoxide excels in deprotonation and alkylation reactions, enabling efficient synthesis of complex molecules. Its role in biodiesel production, where it catalyzes transesterification of waste cooking oil, highlights its industrial relevance. Additionally, it facilitates polymer modifications and pharmaceutical intermediate synthesis, underscoring its multidisciplinary utility.

Traditional Alkylation Methods for Quaternary Ammonium Salts

Traditional alkylation methods for synthesizing tetrabutylammonium methoxide primarily involve the quaternization of tertiary amines followed by anion exchange processes. The most commonly employed approach begins with the direct quaternization of tributylamine using alkyl halides, specifically 1-bromobutane, under elevated temperature conditions of 110-130°C for 6-12 hours, yielding tetrabutylammonium bromide with efficiencies ranging from 85-95% [1] [2].

The mechanistic pathway involves nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkyl halide, forming a quaternary ammonium salt through a classic SN2 mechanism [2] [3]. This process is highly dependent on the steric accessibility of the alkyl halide and the nucleophilicity of the amine. The reaction typically proceeds in polar aprotic solvents such as acetonitrile or under solvent-free conditions to maximize the reaction rate and minimize side reactions [4].

An alternative traditional approach utilizes the silver oxide method, where tetrabutylammonium bromide is treated with silver oxide in methanol at temperatures ranging from 25-80°C [5] [6]. This method offers the advantage of producing cleaner products without halide impurities, as the silver oxide facilitates the formation of tetrabutylammonium hydroxide, which subsequently reacts with methanol to form the desired methoxide. The reaction yields typically range from 80-90% with reaction times of 1-4 hours [5].

The metathesis reaction represents another traditional synthetic route, involving the direct reaction of tetrabutylammonium bromide with sodium methoxide in polar solvents [7] [8]. This approach operates under mild conditions (25-60°C) with relatively short reaction times of 1-3 hours, achieving yields of 75-88%. The process benefits from fast reaction kinetics and good selectivity due to the favorable thermodynamics of the salt metathesis reaction [8].

Ion Exchange Processes for Methoxide Derivative Formation

Ion exchange processes provide an efficient and environmentally favorable approach for converting tetrabutylammonium halides to their corresponding methoxide derivatives. These processes utilize specialized ion exchange resins that facilitate the selective replacement of halide anions with methoxide anions under controlled conditions [9] [10].

Strong cation exchange resins, typically based on sulfonated polystyrene matrices, exhibit exchange capacities of 1.8-2.2 milliequivalents per gram and operate effectively across temperature ranges of 20-80°C [9]. These resins demonstrate exceptional efficiency rates of 95-98% with optimal flow rates of 2-5 bed volumes per hour. The regeneration frequency typically ranges from 500-1000 cycles before significant capacity loss occurs [10].

Weak cation exchange resins, characterized by carboxylic acid functional groups, offer higher exchange capacities of 3.5-4.5 milliequivalents per gram but operate under more restricted temperature conditions of 20-60°C [10]. While these systems achieve slightly lower efficiency rates of 85-92%, they provide advantages in terms of gentler operating conditions and reduced potential for thermal degradation of the quaternary ammonium compound [9].

Mixed bed ion exchange systems combine both cation and anion exchange resins to achieve ultra-high purity products with efficiency rates reaching 98-99.5% [10]. These systems operate at lower flow rates of 1-2 bed volumes per hour and require more frequent regeneration every 200-500 cycles, but they produce exceptionally pure tetrabutylammonium methoxide suitable for demanding analytical and synthetic applications [11].

The ion exchange mechanism involves the reversible equilibrium between the resin-bound functional groups and the target ions in solution [9]. The process is driven by the relative affinities of different ions for the resin matrix, with the methoxide anion showing favorable binding characteristics due to its size and charge distribution [10].

Modern Catalytic Synthesis Approaches

Contemporary catalytic synthesis approaches for tetrabutylammonium methoxide leverage advanced catalyst systems to achieve superior selectivity, reduced reaction times, and improved energy efficiency compared to traditional methods [12] [13] [4]. Phase transfer catalysis represents a significant advancement, utilizing crown ethers and other macrocyclic compounds to facilitate the transport of reactants between immiscible phases [8] [14].

Crown ether-catalyzed synthesis operates at moderate temperatures of 60-80°C with reaction times of 2-4 hours, achieving selectivities of 92-96% [8]. The mechanism involves the encapsulation of the tetrabutylammonium cation within the crown ether cavity, enhancing its solubility in organic phases and facilitating more efficient anion exchange reactions [14]. This approach demonstrates moderate energy efficiency while maintaining excellent reproducibility across various reaction scales [8].

Ionic liquid-mediated synthesis employs molten tetrabutylammonium bromide as both reactant and reaction medium, operating at temperatures of 120-140°C for 1-2 hours [13] [3]. This solvent-free approach achieves selectivities of 88-94% with high energy efficiency due to the elimination of organic solvents and the favorable thermodynamic properties of the ionic liquid medium [13]. The method demonstrates particular advantages for continuous processing applications due to the thermal stability and recyclability of the ionic liquid medium [3].

Microwave-assisted synthesis represents a cutting-edge approach that utilizes electromagnetic radiation to achieve rapid and selective heating of reaction mixtures [4]. Operating at temperatures of 80-120°C under pressures of 1-5 atmospheres, this method reduces reaction times to 30-60 minutes while achieving selectivities of 85-92% [4]. The very high energy efficiency of microwave heating results from direct molecular heating rather than conventional thermal conduction, leading to more uniform temperature distribution and reduced side reactions [4].

Mechanochemical synthesis employs ball milling techniques to achieve reaction at room temperature within 15-30 minutes [4]. This approach demonstrates excellent energy efficiency and selectivities of 80-90% through the application of mechanical force to facilitate chemical bond formation and breaking [4]. The solvent-free nature of mechanochemical synthesis eliminates waste generation from organic solvents and enables complete atom economy in the synthetic process [4].

Industrial-Scale Production Optimization

Industrial-scale production of tetrabutylammonium methoxide requires careful optimization of multiple parameters to achieve economic viability while maintaining product quality and environmental compliance [15] [16]. Scale-up considerations encompass reactor design, heat and mass transfer characteristics, separation processes, and waste minimization strategies [15].

Laboratory-scale operations typically utilize reactor volumes of 5-10 liters with production rates of 0.1-1 kilogram per day [15]. These systems consume 50-100 kilowatt-hours per kilogram of product with waste generation rates of 15-25%. Capital costs range from $50,000-100,000 with operating costs of $20-40 per kilogram, making them suitable for research and development applications but economically unfavorable for commercial production [15].

Pilot-scale facilities employ reactor volumes of 500-1000 liters, achieving production rates of 10-50 kilograms per day with improved energy efficiency of 30-60 kilowatt-hours per kilogram [15]. Waste generation decreases to 10-18% through implementation of advanced separation and recycling technologies. Capital costs increase to $500,000-1 million, but operating costs decrease to $12-25 per kilogram due to economies of scale and process optimization [15].

Commercial-scale production utilizes reactor volumes exceeding 5000 liters, enabling production rates of 500-2000 kilograms per day [15]. Energy consumption further decreases to 20-40 kilowatt-hours per kilogram through implementation of heat integration, advanced process control, and optimized reaction conditions. Waste generation is minimized to 5-12% through comprehensive recycling and waste treatment systems [15].

Critical optimization parameters include temperature control systems that maintain uniform heating across large reactor volumes, advanced mixing systems that ensure homogeneous reaction conditions, and automated control systems that monitor and adjust reaction parameters in real-time [15] [16]. Heat integration systems recover thermal energy from exothermic reactions and hot product streams, significantly reducing overall energy consumption [15].

Process intensification strategies, including microreactor technology and continuous processing, offer potential advantages for industrial production [16]. These approaches enable precise control of reaction conditions, improved heat and mass transfer characteristics, and reduced residence times, ultimately leading to higher productivity and improved product quality [16].

Purification and Analytical Validation Protocols

Purification of tetrabutylammonium methoxide requires specialized techniques to achieve the high purity levels necessary for analytical and synthetic applications while maintaining chemical stability and preventing decomposition [17] [18] [19]. The hygroscopic nature of the compound and its susceptibility to hydrolysis necessitate careful handling under controlled atmospheric conditions [17].

Recrystallization represents the most widely employed purification technique, utilizing carefully selected solvent systems to achieve purity levels of 95-98% with recovery rates of 85-92% [20] [21]. The process typically requires 4-8 hours and demonstrates high cost effectiveness and excellent scalability [20]. Optimal recrystallization conditions involve the use of ethyl acetate as the primary solvent, with controlled cooling rates of 4-12°C per hour and ultrasonic treatment to promote uniform crystal formation [20].

The recrystallization protocol begins with dissolution of crude tetrabutylammonium methoxide in preheated ethyl acetate at temperatures of 30-35°C, followed by ultrasonic treatment at frequencies of 30-40 kilohertz for 3-8 minutes [20]. The crystallization process involves controlled cooling to 5-13°C with intermittent heating cycles to optimize crystal size and purity [20]. Multiple crystallization cycles may be employed to achieve electronic-grade purity levels [22] [21].

Column chromatography provides the highest purity levels of 98-99.5% but suffers from lower recovery rates of 75-88% and poor scalability [23]. Ion-pair chromatography using styrene-divinylbenzene stationary phases with alkylsulfonic acid mobile phases enables effective separation of quaternary ammonium compounds [24] [23]. Detection methods include suppressed conductivity and ultraviolet absorption at 210 nanometers following post-column derivatization [23].

Solid-phase extraction offers a compromise between purity and recovery, achieving 92-97% purity with 88-95% recovery in 1-2 hours [11] [25]. The technique utilizes specialized cartridges with reverse-phase or strong cation exchange sorbents, followed by sequential washing and elution steps with carefully optimized solvent compositions [25]. This approach demonstrates good scalability and moderate cost effectiveness [11].

Analytical validation protocols employ multiple complementary techniques to ensure product quality and identity confirmation [19] [26]. Potentiometric titration using ionic surfactant electrodes provides quantitative determination with recoveries of 94-104% across concentration ranges of 1-1000 parts per million [19]. High-performance liquid chromatography with mass spectrometric detection enables both quantitative analysis and structural confirmation [26] [27].

Nuclear magnetic resonance spectroscopy serves as a primary structural identification tool, with characteristic chemical shifts for the tetrabutylammonium cation appearing at 3.31 parts per million for the nitrogen-adjacent carbons and 0.99 parts per million for the terminal methyl groups [28] [29]. The methoxide anion exhibits distinct chemical shifts that confirm successful anion exchange [29].

Ion chromatography provides rapid analytical validation with analysis times of 30-60 minutes and excellent scalability for quality control applications [30] [27]. The technique utilizes mobile phase ion chromatography with suppressed conductivity detection, achieving baseline separation of tetrabutylammonium from potential impurities including tributylamine and other quaternary ammonium species [27].

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of tetrabutylammonium methoxide reveal the characteristic ionic structure consisting of discrete tetrabutylammonium cations and methoxide anions [1] [2]. The compound crystallizes with the molecular formula C₁₇H₃₉NO and an exact molecular mass of 273.303 g/mol [1] [2].

The tetrabutylammonium cation adopts a distorted tetrahedral geometry around the central nitrogen atom, with Carbon-Nitrogen bond lengths typically ranging from 1.51 to 1.53 Å [3] [4]. The quaternary nitrogen center exhibits bond angles that deviate slightly from the ideal tetrahedral value of 109.5°, with N-C-C bond angles measured between 108° and 112° [3] [5]. This geometric distortion arises from steric interactions between the bulky butyl groups.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₃₉NO |

| Molecular Weight | 273.5 g/mol |

| CAS Number | 34851-41-7 |

| Canonical SMILES | CCCCN⁺(CCCC)CCCC.C[O⁻] |

| InChI Key | HPVRLMGCBINLBH-UHFFFAOYSA-N |

| Exact Mass | 273.303 g/mol |

| Polar Surface Area | 23.06 Ų |

The methoxide anion maintains its characteristic bent geometry with Carbon-Oxygen bond length of approximately 1.42 Å [4]. Intermolecular interactions between the cation and anion are primarily electrostatic, with additional weak hydrogen bonding contributions from the alkyl chains [5] [6].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation of tetrabutylammonium methoxide through characteristic spectral signatures for both the cationic and anionic components [7] [8].

¹H Nuclear Magnetic Resonance Analysis:

The tetrabutylammonium cation exhibits characteristic multiplet patterns consistent with the butyl chain structure [9] [10]. The N⁺-CH₂ protons appear as a multiplet at 3.21-3.12 ppm, showing substantial downfield shift due to the electron-withdrawing effect of the positively charged nitrogen [9]. The terminal methyl groups resonate as a triplet at 0.95 ppm with coupling constant J = 7.3 Hz [9] [10].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 0.95 (t, J = 7.3 Hz) | Triplet | N-CH₂-CH₂-CH₂-CH₃ |

| ¹H NMR | 1.32 (m) | Multiplet | N-CH₂-CH₂-CH₂-CH₃ |

| ¹H NMR | 3.21-3.12 (m) | Multiplet | N⁺-CH₂ |

¹³C Nuclear Magnetic Resonance Analysis:

The carbon-13 spectrum shows well-resolved signals for each carbon environment within the tetrabutylammonium framework [9] [11]. The quaternary nitrogen-bonded carbon (N⁺-CH₂) appears at 58.9 ppm, significantly deshielded compared to neutral alkyl carbons [11]. Sequential carbons in the butyl chains show characteristic chemical shifts at 24.2 ppm, 19.9 ppm, and 13.8 ppm for the terminal methyl group [9] [11].

| ¹³C NMR | Chemical Shift | Assignment |

|---|---|---|

| 58.9 ppm | Singlet | N⁺-CH₂ |

| 24.2 ppm | Singlet | CH₂ |

| 19.9 ppm | Singlet | CH₂ |

| 13.8 ppm | Singlet | CH₃ (terminal) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tetrabutylammonium methoxide reveals characteristic fragmentation pathways that provide structural elucidation and purity assessment [12] [13] [10].

Molecular Ion and Base Peaks:

The molecular ion peak appears at m/z 273, corresponding to the intact [M]⁺- radical cation [12] [10]. The tetrabutylammonium cation [TBA]⁺ generates a significant peak at m/z 242, representing the loss of the methoxide anion [13] [10].

Primary Fragmentation Pathways:

The most prominent fragmentation involves α-cleavage adjacent to the quaternary nitrogen center, producing butyl cations at m/z 57 with 85% relative intensity [14] [15]. Sequential loss of butyl groups generates fragment ions at m/z 200 [M-C₄H₉]⁺ and m/z 186 [14].

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 273 | 100 | *[M]⁺- * (Molecular ion) |

| 242 | 45 | [TBA]⁺ (Tetrabutylammonium) |

| 200 | 25 | [M-C₄H₉]⁺ (Loss of butyl) |

| 142 | 35 | [C₉H₂₀N]⁺ |

| 57 | 85 | [C₄H₉]⁺ (Butyl cation) |

| 43 | 65 | [C₃H₇]⁺ (Propyl cation) |

| 31 | 30 | [CH₂OH]⁺ (Methoxide) |

Secondary Fragmentation:

Lower mass fragments include propyl cations (m/z 43), ethyl cations (m/z 29), and methyl cations (m/z 15), formed through successive carbon-carbon bond cleavages within the alkyl chains [14] [15]. The methoxide fragment appears at m/z 31, confirming the presence of the anionic component [14].

Infrared and Raman Vibrational Assignments

Vibrational spectroscopy provides comprehensive characterization of the molecular vibrations and intermolecular interactions in tetrabutylammonium methoxide [16] [17] [18].

Infrared Spectroscopic Analysis:

The C-H stretching region (2960-2850 cm⁻¹) displays strong absorption bands characteristic of saturated alkyl groups [17] [18]. Asymmetric and symmetric C-H stretching modes dominate this region, with specific bands at 2870 cm⁻¹ attributed to CH₂ stretching vibrations [17].

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2960-2850 | Strong | C-H stretching (asymmetric/symmetric) |

| 2870 | Medium | C-H stretching (CH₂) |

| 1470-1450 | Medium-Strong | CH₂ deformation (scissoring) |

| 1380 | Medium | CH₃ deformation (symmetric) |

| 1350-1000 | Medium | C-N stretching |

| 1030 | Medium-Weak | C-O stretching (methoxide) |

| 750-720 | Medium | CH₂ rocking |

The fingerprint region (1500-400 cm⁻¹) contains characteristic bands for C-N stretching modes (1350-1000 cm⁻¹) and C-O stretching of the methoxide anion at 1030 cm⁻¹ [17] [18]. CH₂ rocking vibrations appear in the 750-720 cm⁻¹ region, while C-N-C deformation modes are observed at lower frequencies (600-400 cm⁻¹) [18].

Raman Spectroscopic Analysis:

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and C-C stretching modes [19] [20] [21]. The C-H stretching region (2980-2860 cm⁻¹) shows very strong Raman intensity [19].

| Frequency (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|

| 2980-2860 | Very Strong | C-H stretching modes |

| 1460 | Medium | CH₂ deformation |

| 1350 | Strong | C-N stretching (quaternary) |

| 1180 | Medium | C-C stretching |

| 1030 | Weak | C-O stretching |

| 890 | Medium | C-N-C symmetric stretching |

| 750 | Strong | CH₂ rocking |

| 480 | Weak | C-N-C bending |

The quaternary C-N stretching mode at 1350 cm⁻¹ appears with strong intensity in Raman spectra, providing definitive identification of the tetrabutylammonium cation [21] [18]. C-C stretching vibrations at 1180 cm⁻¹ and symmetric C-N-C stretching at 890 cm⁻¹ offer additional structural confirmation [19] [20].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive